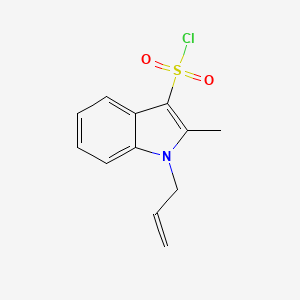
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of an allyl group, a methyl group, and a sulfonyl chloride group attached to the indole ring
Vorbereitungsmethoden
The synthesis of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Allyl and Methyl Groups: The allyl and methyl groups can be introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The allyl group can undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The sulfonyl chloride group can also react with nucleophilic sites in proteins, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-1H-indole-3-sulfonyl chloride: Lacks the methyl group, which can influence its chemical properties and applications.
1-Allyl-2-methyl-1H-indole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H12ClNO2S |
|---|---|
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
2-methyl-1-prop-2-enylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h3-7H,1,8H2,2H3 |
InChI-Schlüssel |
DHKIIZFSDMUUNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

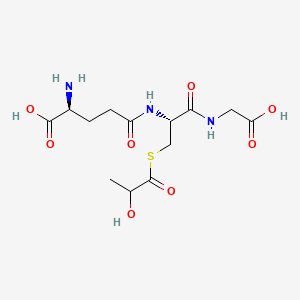
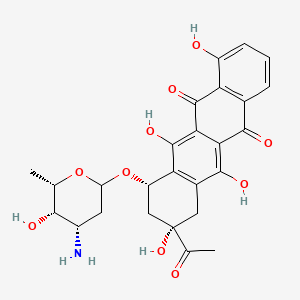


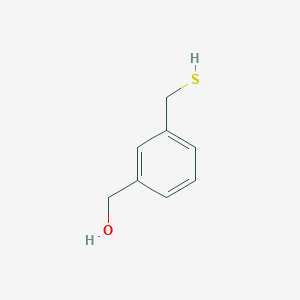
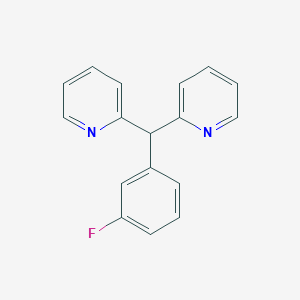
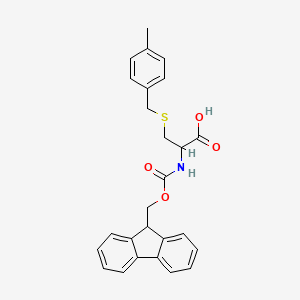
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
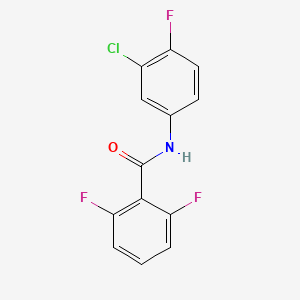
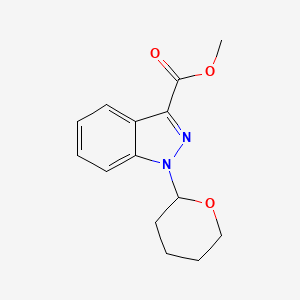
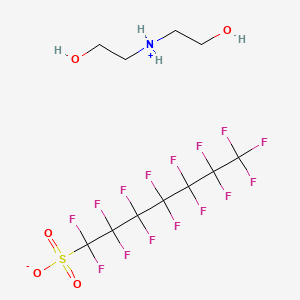
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
